2-Fluoropropane-1-sulfonyl chloride
Description
Strategic Importance of Organofluorine Compounds in Modern Synthetic Chemistry
Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have garnered immense interest in various scientific disciplines. bac-lac.gc.ca The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. bac-lac.gc.ca This is primarily due to the unique characteristics of the fluorine atom, including its high electronegativity, small size, and the exceptional strength of the carbon-fluorine bond. nih.gov
The strategic placement of fluorine can lead to enhanced thermal and metabolic stability, increased lipophilicity, and improved bioavailability of drug candidates. bac-lac.gc.ca Consequently, an estimated 20% of all pharmaceuticals and about 50% of agrochemicals contain fluorine. organic-chemistry.org Beyond the life sciences, organofluorine compounds are integral to materials science, finding use in the production of fluoropolymers with exceptional chemical resistance and thermal stability. rsc.org
The Role of Sulfonyl Chlorides as Versatile Electrophiles and Synthetic Intermediates
Sulfonyl chlorides (R-SO₂Cl) are a well-established class of organic compounds characterized by their high reactivity as electrophiles. researchgate.net This reactivity stems from the electron-withdrawing nature of the sulfonyl group, which renders the sulfur atom highly susceptible to nucleophilic attack and makes the chloride ion an excellent leaving group. researchgate.net
Their primary role in organic synthesis is as a precursor to sulfonamides, which are formed through the reaction of sulfonyl chlorides with primary or secondary amines. acs.org The sulfonamide functional group is a key component in a wide array of pharmaceuticals, including antibacterial and diuretic agents. researchgate.net Furthermore, sulfonyl chlorides react with alcohols to form sulfonate esters, which are valuable intermediates and can act as good leaving groups in substitution reactions. researchgate.net They are also employed in the synthesis of other sulfur-containing compounds and have been utilized as initiators in certain polymerization reactions. nih.gov
Unique Electronic and Steric Attributes of 2-Fluoropropane-1-sulfonyl chloride as a Research Subject
While extensive research exists for a wide range of organofluorine compounds and sulfonyl chlorides, "this compound" itself is not a widely studied compound, with a notable lack of specific experimental data in the scientific literature. However, an analysis of its structure allows for inferences regarding its potential electronic and steric attributes based on established principles of physical organic chemistry.
The key structural feature of this compound is the presence of a fluorine atom on the carbon atom beta to the sulfonyl chloride group. This substitution is expected to exert significant electronic and steric effects that differentiate it from its non-fluorinated counterpart, 1-propanesulfonyl chloride.
Electronic Effects: The high electronegativity of the fluorine atom will induce a strong electron-withdrawing effect through the carbon-carbon sigma bond (the -I effect). This inductive effect is anticipated to increase the electrophilicity of the sulfur atom in the sulfonyl chloride group, potentially enhancing its reactivity towards nucleophiles compared to unsubstituted alkanesulfonyl chlorides.
Steric Effects: The steric profile of the fluorine atom is relatively small, only slightly larger than a hydrogen atom. However, the presence of the methyl group and the fluorine atom on the same carbon (C2) could introduce some steric hindrance around the reaction center at C1. This might influence the accessibility of the sulfonyl chloride group to bulky nucleophiles.
The interplay between these electronic and steric factors makes this compound a compound of academic interest for studying the influence of β-fluorination on the reactivity of sulfonyl chlorides.
Physicochemical Properties of this compound
The following table summarizes some of the predicted physicochemical properties of this compound. It is important to note that these are computationally predicted values and may differ from experimental results.
| Property | Value | Source |
| Molecular Formula | C₃H₆ClFO₂S | PubChem nih.gov |
| Molecular Weight | 160.59 g/mol | ChemNet nih.gov |
| CAS Number | 1146664-21-2 | ChemNet nih.gov |
| Predicted XLogP3 | 1.2 | PubChem nih.gov |
| Predicted Boiling Point | Data not available | |
| Predicted Density | Data not available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoropropane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClFO2S/c1-3(5)2-8(4,6)7/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPTVLLUSZGIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146664-21-2 | |
| Record name | 2-fluoropropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Preparation of 2 Fluoropropane 1 Sulfonyl Chloride
Established Routes to Alkylsulfonyl Chlorides: Methodological Adaptations for Fluorinated Analogs
The synthesis of simple alkylsulfonyl chlorides is a well-established field, typically relying on the oxidative chlorination of sulfur-containing precursors like thiols (mercaptans) or disulfides. A common and direct method involves reacting a thiol with chlorine in an aqueous medium. This process oxidizes the sulfur atom and provides the chlorine atoms necessary to form the sulfonyl chloride group (-SO₂Cl).
For a fluorinated analog such as 2-fluoropropane-1-sulfonyl chloride, the logical starting material would be 2-fluoropropane-1-thiol. The general reaction scheme is as follows:
CH₃-CHF-CH₂-SH + 3Cl₂ + 2H₂O → CH₃-CHF-CH₂-SO₂Cl + 5HCl
The presence of the fluorine atom on the carbon adjacent to the reaction center (the β-carbon) introduces significant electronic effects. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. This effect can influence the reactivity of the thiol group, though the direct impact on the oxidative chlorination process is not extensively documented for this specific substrate. The fundamental approach, however, remains a viable and primary strategy. Alternative methods for non-fluorinated alkylsulfonyl chlorides involve reagents like N-chlorosuccinimide (NCS) which can be adapted for fluorinated precursors. nih.govresearchgate.net
Fluorination Strategies for Sulfonyl Chloride Precursors
Creating the this compound structure can be approached from two main perspectives: either by forming the sulfonyl chloride on a molecule that is already fluorinated or by introducing the fluorine atom onto a sulfonyl chloride precursor.
Direct Halogen Exchange Approaches
A prominent strategy in organofluorine chemistry is the direct replacement of a halogen atom with fluorine, often referred to as a halogen exchange (Halex) reaction. This approach would begin with a more readily accessible precursor, such as 2-chloro- or 2-bromo-propane-1-sulfonyl chloride. The subsequent exchange with a fluoride (B91410) source would yield the desired product.
Typical reagents for this transformation include alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF). The Swarts reaction, which uses antimony fluorides, is also a classic method for such exchanges. youtube.com The reaction is generally driven by the formation of a more stable salt (e.g., KCl or KBr).
CH₃-CHCl-CH₂-SO₂Cl + KF → CH₃-CHF-CH₂-SO₂Cl + KCl
The efficiency of this exchange can be highly dependent on reaction conditions, including the choice of solvent (typically a polar aprotic solvent to enhance the nucleophilicity of the fluoride ion) and temperature. researchgate.net Microwave-assisted conditions have also been shown to accelerate halogen exchange reactions in some systems. researchgate.net
Oxidative Chlorosulfonation from Thiol and Thiocyanate (B1210189) Precursors
This pathway is arguably the most direct and widely applicable for preparing alkylsulfonyl chlorides. It involves starting with a sulfur-containing compound that already possesses the 2-fluoropropyl backbone and converting the sulfur functionality into the sulfonyl chloride group.
The primary precursor for this route is 2-fluoropropane-1-thiol. A variety of oxidizing and chlorinating systems have been developed for this transformation to avoid the use of hazardous chlorine gas. organic-chemistry.org These include:
N-Chlorosuccinimide (NCS): NCS, often in the presence of a chloride source like tetrabutylammonium (B224687) chloride and water, provides a milder and safer alternative for the oxidative chlorination of thiols. nih.gov
Hydrogen Peroxide/Thionyl Chloride (H₂O₂/SOCl₂): This combination acts as a highly reactive system for the rapid and direct conversion of thiols to their corresponding sulfonyl chlorides under mild conditions. organic-chemistry.org
Sodium Hypochlorite (Bleach): In an acidic medium, household bleach can serve as an inexpensive and effective reagent for the oxidative chlorosulfonation of S-alkyl isothiourea salts, which are themselves readily prepared from the corresponding alkyl halide (e.g., 1-bromo-2-fluoropropane) and thiourea. organic-chemistry.org
These methods are generally high-yielding and demonstrate broad applicability to various aliphatic thiols, making them strong candidates for the synthesis of this compound. researchgate.netorganic-chemistry.org
Asymmetric Synthesis Approaches for Chiral Analogs of this compound
The compound this compound is chiral, with the stereocenter located at the carbon atom bearing the fluorine atom (C2). The synthesis of a specific enantiomer (either (R)- or (S)-2-fluoropropane-1-sulfonyl chloride) requires an asymmetric approach. While specific methods for this target molecule are not reported, several general strategies from the field of asymmetric synthesis could be adapted.
Chiral Pool Synthesis: This approach would utilize a starting material that is already enantiomerically pure. For example, starting from an enantiopure 2-fluoro-1-propanol, one could convert the hydroxyl group into a leaving group (e.g., a tosylate or mesylate), substitute it to install a thiol or thiocyanate group, and then proceed with oxidative chlorosulfonation. This transfers the chirality of the starting alcohol to the final product.
Use of Chiral Auxiliaries: Chiral sulfinyl groups have been extensively used as auxiliaries to direct stereoselective reactions. bioorganica.com.uaacs.org A potential, though complex, route could involve the reaction of a prochiral sulfur species with a chiral reagent to generate a diastereomeric intermediate. After separation of the diastereomers, the auxiliary could be removed or the sulfur atom oxidized to the sulfonyl chloride. For instance, methods for the stereoselective synthesis of chiral sulfinates could be explored as a pathway to chiral sulfonyl compounds. acs.org
Kinetic Resolution: It may be possible to resolve a racemic mixture of this compound by reacting it with a chiral nucleophile. The two enantiomers would react at different rates, allowing for the separation of the unreacted, enriched enantiomer. Catalytic methods for the enantioselective synthesis of related chiral sulfonimidoyl chlorides have been reported and demonstrate the feasibility of creating chiral S(VI) centers. researchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing the synthesis of this compound is critical for practical applications, aiming to maximize product yield while minimizing impurities. Key parameters can be fine-tuned based on general studies of sulfonyl chloride synthesis. nih.govrsc.org Continuous flow chemistry, in particular, offers excellent control over reaction parameters and improves safety, especially for highly exothermic reactions like oxidative chlorinations. rsc.orgnih.gov
A summary of key optimization parameters is presented in the table below.
| Parameter | Variable | Rationale and Expected Outcome |
| Oxidizing/Chlorinating Agent | Cl₂, NCS, H₂O₂/HCl, Bleach, DCDMH | Choice affects reactivity, safety, and cost. NCS and DCDMH are solid, safer alternatives to Cl₂ gas. H₂O₂-based systems can be highly efficient with minimal byproducts. organic-chemistry.org |
| Solvent | Acetonitrile (B52724), Water, Acetic Acid, (Trifluoromethyl)benzene | Solvent polarity and miscibility are crucial. Aqueous acetonitrile is common for NCS-mediated oxidations. For some systems, fluorinated solvents can improve performance. researchgate.net |
| Temperature | -10 °C to Room Temperature | Oxidative chlorinations are often highly exothermic. Low temperatures (-10 to 5 °C) are typically required to control the reaction rate, prevent side reactions, and ensure stability of the sulfonyl chloride product. rsc.org |
| Reaction Time | Minutes to Hours | Highly dependent on reagent choice and temperature. H₂O₂/SOCl₂ systems can be extremely fast (minutes), organic-chemistry.org while other methods may require several hours. Flow reactors can significantly shorten residence time to seconds or minutes. rsc.org |
| Purification | Aqueous Workup, Flash Chromatography | Purification often involves quenching excess oxidant followed by extraction. The product's stability must be considered; some sulfonyl chlorides are sensitive to hydrolysis or decomposition on silica (B1680970) gel. rsc.org |
DCDMH: 1,3-dichloro-5,5-dimethylhydantoin
Green Chemistry Principles and Sustainable Synthesis Protocols for Fluorinated Sulfonyl Chlorides
Modern synthetic chemistry emphasizes the use of environmentally benign and sustainable practices. The synthesis of fluorinated sulfonyl chlorides can be made greener by addressing several aspects of the traditional routes.
Atom Economy and Safer Reagents: A primary goal is to replace hazardous reagents like chlorine gas. The use of solid, stable N-chloroamides (like NCS or DCDMH) or bleach (NaOCl) as the chlorine source significantly improves operational safety. organic-chemistry.org One-pot procedures that convert thiols or disulfides directly into sulfonyl fluorides using potassium fluoride and a green oxidant like NaOCl·5H₂O have been developed, minimizing waste and handling of unstable intermediates. acs.orgresearchgate.net Such a strategy could be adapted to produce the target sulfonyl chloride.
Greener Solvents: Many protocols for sulfonyl chloride synthesis rely on chlorinated or volatile organic solvents. Recent research has focused on developing syntheses in more sustainable media. For instance, protocols for the related synthesis of sulfonyl fluorides via halogen exchange have been successfully developed in water using surfactant-based catalysis, which represents a significant green advancement. digitellinc.com
Catalysis and Energy Efficiency: The use of catalytic systems, rather than stoichiometric reagents, is a core principle of green chemistry. While many oxidative chlorinations are stoichiometric, the development of catalytic systems is an active area of research. Furthermore, adopting continuous flow processing not only enhances safety and control but can also be more energy-efficient than large-scale batch reactions. rsc.orgnih.gov Recent breakthroughs have shown that thiols and disulfides can be converted to sulfonyl fluorides using safe, low-cost reagents with non-toxic salts as the only byproducts, highlighting a path toward truly green "click chemistry" precursors. eurekalert.orgsciencedaily.com
Reaction Chemistry and Mechanistic Investigations of 2 Fluoropropane 1 Sulfonyl Chloride
Electrophilic Reactivity of the Sulfonyl Chloride Moiety
The sulfur atom in 2-fluoropropane-1-sulfonyl chloride is highly electrophilic, a characteristic feature of sulfonyl chlorides. This electrophilicity is primarily due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom bonded to the sulfur. Furthermore, the presence of a fluorine atom on the adjacent carbon atom is expected to enhance this electrophilicity through inductive electron withdrawal.
The primary manifestation of this electrophilic character is the reaction with a wide array of nucleophiles. These reactions typically proceed via a nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. The general reactivity of sulfonyl chlorides suggests that this compound will readily react with various nucleophiles, including amines, alcohols, and water, to form the corresponding sulfonamides, sulfonate esters, and sulfonic acids, respectively.
Nucleophilic Substitution Reactions at the Sulfonyl Center
Nucleophilic substitution at the sulfonyl center is the most prominent reaction pathway for this compound. These reactions are of significant synthetic importance, providing access to a variety of sulfonated compounds.
Reaction with Amines to Form Sulfonamides: The reaction of this compound with primary and secondary amines is expected to proceed readily to yield the corresponding N-substituted 2-fluoropropane-1-sulfonamides. libretexts.orgchemguide.co.uk This reaction typically occurs in the presence of a base to neutralize the hydrochloric acid byproduct. The general mechanism is believed to be a concerted SN2-type process at the sulfur atom. rsc.org
Table 1: Representative Nucleophilic Substitution Reactions of this compound with Amines
| Amine | Product | Reaction Conditions (Predicted) |
| Ammonia | 2-Fluoropropane-1-sulfonamide | Excess ammonia, inert solvent |
| Aniline | N-Phenyl-2-fluoropropane-1-sulfonamide | Pyridine, CH₂Cl₂ |
| Diethylamine | N,N-Diethyl-2-fluoropropane-1-sulfonamide | Triethylamine, THF |
Reaction with Alcohols to Form Sulfonate Esters: In the presence of a base, such as pyridine, this compound is expected to react with alcohols to form sulfonate esters. This reaction is a common method for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. youtube.com The stereochemistry at the alcohol center is typically retained during this process. youtube.com
Table 2: Predicted Synthesis of Sulfonate Esters from this compound
| Alcohol | Product | Reaction Conditions (Predicted) |
| Methanol | Methyl 2-fluoropropane-1-sulfonate | Pyridine, 0 °C to rt |
| Ethanol | Ethyl 2-fluoropropane-1-sulfonate | Pyridine, 0 °C to rt |
| Isopropanol | Isopropyl 2-fluoropropane-1-sulfonate | Pyridine, 0 °C to rt |
Hydrolysis: Like other sulfonyl chlorides, this compound is susceptible to hydrolysis, reacting with water to form 2-fluoropropane-1-sulfonic acid. This reaction can occur under neutral or alkaline conditions and is generally considered to proceed via an SN2 mechanism. rsc.orgresearchgate.net Kinetic studies on the hydrolysis of various aromatic sulfonyl chlorides have shown that the reaction rates are influenced by the electronic nature of the substituents. rsc.org
Transformations Involving the Fluoro-Substituted Propane (B168953) Chain
The presence of a fluorine atom on the propane chain introduces the possibility of reactions that are not centered on the sulfonyl chloride group.
Dehydrofluorination: Under strongly basic conditions, there is a potential for the elimination of hydrogen fluoride (B91410) (HF) to form an unsaturated sulfonyl chloride. The ease of this reaction would depend on the acidity of the proton on the carbon adjacent to the fluorine-bearing carbon and the stability of the resulting alkene.
Nucleophilic Substitution of Fluoride: While the carbon-fluorine bond is generally strong, intramolecular nucleophilic substitution of fluoride by a suitably positioned nucleophile within the same molecule can occur, a process known as defluorinative cyclization. cas.cn For this compound itself, intermolecular substitution of the fluoride is unlikely under typical conditions. However, derivatives of this compound could potentially undergo such transformations.
Radical Processes and Reductive Pathways of this compound
Recent advancements have shown that fluoroalkylsulfonyl chlorides can serve as precursors to fluorinated radicals under photochemical or transition metal-catalyzed conditions. nih.gov
Radical Addition Reactions: It is plausible that this compound could undergo radical addition reactions to alkenes and alkynes. These reactions would likely be initiated by a radical initiator or photolysis, leading to the formation of a 2-fluoropropyl radical and a sulfonyl chloride radical. The subsequent addition of these radicals across a double or triple bond would yield more complex fluorinated sulfonated products. Copper-catalyzed atom transfer radical addition (ATRA) reactions of other fluoroalkylsulfonyl chlorides with electron-deficient alkenes have been reported to proceed in excellent yields. nih.gov
Reductive Pathways: Reduction of the sulfonyl chloride moiety can lead to various products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride would likely reduce the sulfonyl chloride to a thiol. Milder reducing agents might afford the corresponding sulfinic acid or disulfide. An interesting reductive pathway involves the in situ reduction of sulfonyl chlorides in the presence of an amine to form sulfinamides. nih.gov
Transition Metal-Catalyzed Reactions with this compound
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could potentially be employed to form carbon-carbon bonds at the sulfur-bearing carbon, although this is less common for alkanesulfonyl chlorides compared to their aromatic counterparts. A more likely scenario is the use of transition metal catalysts to facilitate the desulfonylative coupling, where the sulfonyl group is removed.
Catalytic Radical Reactions: As mentioned in the previous section, transition metals, particularly copper, can catalyze radical reactions of fluoroalkylsulfonyl chlorides. nih.gov These reactions provide a pathway for the formation of C-C bonds and the introduction of the fluoroalkyl group into various organic molecules.
Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound
This compound is a chiral molecule, with a stereocenter at the carbon atom bearing the fluorine atom. This chirality introduces the possibility of stereochemical control in its reactions.
Reactions at the Sulfonyl Center: Nucleophilic substitution at the achiral sulfonyl center will not directly affect the existing stereocenter. However, if the nucleophile is also chiral, the reaction will lead to the formation of diastereomers. The ratio of these diastereomers will be determined by the steric and electronic interactions in the transition state.
Reactions Involving the Chiral Center: Reactions that involve the chiral center, such as a hypothetical SN2 substitution of the fluorine atom, would proceed with inversion of configuration at that center. Elimination reactions, such as dehydrofluorination, would proceed according to the stereochemical requirements of the specific elimination mechanism (e.g., anti-periplanar for E2). The presence of the fluorine atom can significantly influence the diastereoselectivity of reactions at adjacent centers, a phenomenon known as fluorine-induced diastereodivergence, which has been observed in other classes of fluorinated compounds. nih.govrsc.org
Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Kinetic Studies
The detailed mechanisms of the reactions of this compound can be investigated using a variety of advanced analytical techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ³³S NMR spectroscopy would be invaluable for characterizing the reactants, intermediates, and products of reactions involving this compound. In situ NMR studies could provide real-time information about the reaction progress and the formation of transient species. researchgate.net
Mass Spectrometry (MS): Electrospray ionization (ESI) and other soft ionization techniques can be used to detect and identify reaction intermediates and products. nih.govnih.gov Tandem mass spectrometry (MS/MS) can provide structural information on the fragment ions, aiding in the elucidation of reaction pathways. nih.govnih.gov
Kinetic Studies: Kinetic studies are crucial for determining the rate laws and activation parameters of reactions, which in turn provide insights into the reaction mechanism. For example, studying the rate of hydrolysis of this compound as a function of pH and temperature can help to distinguish between different mechanistic pathways, such as SN1 and SN2. rsc.orgresearchgate.netosti.gov The effect of substituents on the reaction rate can also be used to probe the electronic demands of the transition state. mdpi.comnih.govdntb.gov.ua
Applications of 2 Fluoropropane 1 Sulfonyl Chloride in Advanced Organic Synthesis
Construction of Sulfonamides and Sulfonates: Methodological Innovations
The sulfonyl chloride functional group is a cornerstone in organic synthesis for the construction of sulfonamides and sulfonate esters. sigmaaldrich.com 2-Fluoropropane-1-sulfonyl chloride, with its reactive -SO₂Cl group, is anticipated to be a valuable reagent for introducing the 2-fluoropropylsulfonyl moiety into a wide array of molecules. The presence of a fluorine atom at the C2 position can influence the reactivity of the sulfonyl chloride and the properties of the resulting products.
General methodologies for the synthesis of sulfonamides involve the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov These reactions are typically robust and high-yielding. nih.gov In the context of this compound, this would involve its reaction with a desired amine in the presence of a base to yield the corresponding N-substituted-2-fluoropropane-1-sulfonamide.
Similarly, the synthesis of sulfonates would proceed via the reaction of this compound with an alcohol or a phenol, typically in the presence of a base. This reaction provides access to a range of 2-fluoropropylsulfonate esters.
The introduction of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry and materials science to modulate properties such as lipophilicity, metabolic stability, and binding affinity. nih.gov The synthesis of fluorinated sulfonamides using this compound would provide novel building blocks for these research areas.
The general approach would involve the reaction of this compound with various amines. The resulting 2-fluoropropylsulfonamides could be used as scaffolds or intermediates in the synthesis of more complex fluorinated molecules. The synthesis of structurally diverse sulfonamides is a key area of research, with applications ranging from pharmaceuticals to agrochemicals. nih.gov
A representative reaction for the synthesis of a fluorinated sulfonamide is shown below:
| Reactant 1 | Reactant 2 | Product |
| This compound | Amine (R-NH₂) | N-Alkyl-2-fluoropropane-1-sulfonamide |
This table represents a general synthetic transformation and is not based on specific experimental data for this compound due to a lack of available literature.
Sulfonyl chlorides are powerful electrophiles that are frequently used for the derivatization of complex molecules. researchgate.net The 2-fluoropropylsulfonyl group, introduced via this compound, can serve as a versatile functional handle or a key structural element in the late-stage functionalization of intricate molecular architectures. nih.gov
The reactivity of the sulfonyl chloride allows for its selective reaction with nucleophilic groups, such as amines and alcohols, even in the presence of other functionalities. This chemoselectivity is crucial when working with complex substrates. The resulting sulfonamide or sulfonate linkage is generally stable, providing a robust connection point for further synthetic transformations. The ability to introduce a fluorinated tag can also be valuable for purification and analytical purposes.
Introduction of the 2-Fluoropropylsulfonyl Group into Bioactive Scaffolds (Synthetic Aspects)
The incorporation of sulfonyl groups into bioactive scaffolds is a common strategy in drug discovery to enhance pharmacological properties. sigmaaldrich.comnih.gov Bioactive scaffolds are core molecular frameworks that can be chemically modified to generate libraries of compounds for biological screening. nih.gov Porous scaffolds are also utilized in tissue engineering to support cell growth and tissue regeneration. researchgate.netnih.gov
The introduction of the 2-fluoropropylsulfonyl moiety from this compound could impart unique properties to these scaffolds. The fluorine atom can influence conformational preferences and metabolic stability, while the sulfonyl group can participate in hydrogen bonding interactions with biological targets.
The synthetic approach would involve reacting the bioactive scaffold, which contains a suitable nucleophilic handle (e.g., an amine or hydroxyl group), with this compound. The reaction conditions would need to be carefully optimized to be compatible with the often sensitive functional groups present in bioactive molecules.
Utilization as a Chiral Auxiliary or Building Block in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. nih.govsigmaaldrich.com While there is no direct evidence of this compound being used as a chiral auxiliary, its structure presents interesting possibilities. If resolved into its individual enantiomers, (R)- and (S)-2-fluoropropane-1-sulfonyl chloride could potentially be used to synthesize chiral sulfonamides or sulfonates that act as auxiliaries.
Sulfur-based chiral auxiliaries have demonstrated significant utility in a variety of asymmetric transformations, including aldol (B89426) reactions and Michael additions. scielo.org.mx The fluorine atom in a hypothetical chiral 2-fluoropropylsulfonyl auxiliary could exert unique stereoelectronic effects, potentially leading to high levels of diastereoselectivity in asymmetric reactions. The development of new chiral auxiliaries is an active area of research, and fluorinated auxiliaries are of particular interest. researchgate.net
Formation of Fluorinated Heterocyclic and Carbocyclic Systems
Fluorinated heterocyclic and carbocyclic compounds are of great importance in medicinal chemistry and materials science. nih.gov While specific reactions involving this compound for the synthesis of such systems have not been reported, sulfonyl chlorides, in general, can participate in cyclization reactions.
For instance, intramolecular reactions of sulfonyl chlorides with suitably positioned nucleophiles or unsaturated bonds can lead to the formation of cyclic sulfonamides (sultams) or other sulfur-containing heterocycles. The presence of the 2-fluoropropyl group could influence the reactivity and selectivity of these cyclization processes. The development of novel methods for the synthesis of fluorinated cyclic systems is a significant goal in organic chemistry. nih.gov
Contributions to Polymer Chemistry and Materials Science Research
Sulfonyl chlorides have been shown to act as efficient initiators for transition metal-catalyzed living radical polymerization. researchgate.net This allows for the synthesis of polymers with controlled molecular weights and architectures. It is conceivable that this compound could be employed as an initiator to produce polymers with a 2-fluoropropylsulfonyl end-group.
The incorporation of fluorine into polymers can significantly alter their properties, such as thermal stability, chemical resistance, and surface properties. The resulting fluorinated polymers could find applications in various areas of materials science. Furthermore, sulfonyl chlorides can be used to modify the surface of materials by reacting with surface-bound nucleophiles.
Application in Radiochemical Synthesis and Isotopic Labeling Research (e.g., PET Precursors)
The development of novel prosthetic groups for the introduction of fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide with a half-life of 109.8 minutes, is a cornerstone of Positron Emission Tomography (PET) tracer development. sigmaaldrich.com While direct radiofluorination methods exist, the use of ¹⁸F-labeled building blocks, or prosthetic groups, that can be attached to a target molecule in a later synthetic step offers a powerful strategy for labeling complex and sensitive biomolecules. In this context, fluorinated sulfonyl chlorides have emerged as valuable reagents.
It is important to note that while the focus of this article is this compound, the available scientific literature extensively details the application of its structural isomer, 3-[¹⁸F]Fluoropropane-1-sulfonyl chloride, as a prosthetic agent in radiochemical synthesis. The principles and applications described herein are based on the research conducted on the 3-fluoro isomer and are presented as a close proxy due to the limited specific data on the 2-fluoro analog in this application.
The primary application of [¹⁸F]fluoropropanesulfonyl chloride in radiochemistry is for the labeling of primary and secondary amines in biomolecules to create stable sulfonamides. nih.govcymitquimica.com This approach is particularly useful for labeling peptides, proteins, and other amine-containing molecules of interest for PET imaging.
Detailed Research Findings
Research into the use of 3-[¹⁸F]fluoropropanesulfonyl chloride has provided a comprehensive methodology for its synthesis and application. nih.gov The radiosynthesis is typically a two-step process. It begins with the nucleophilic substitution of a suitable precursor, such as 3-thiocyanatopropyl nosylate (B8438820) or tosylate, with [¹⁸F]fluoride. sigmaaldrich.comcymitquimica.com The nosylate precursor has been shown to be superior, providing labeling yields of up to 85%. sigmaaldrich.comcymitquimica.com
Following the radiofluorination step, the resulting 3-[¹⁸F]fluoropropyl thiocyanate (B1210189) intermediate is transformed into the desired 3-[¹⁸F]fluoropropanesulfonyl chloride. nih.gov This conversion is achieved through oxidation with aqueous chlorine. nih.gov This method has been optimized for reliable and automatable production. sigmaaldrich.comcymitquimica.com
The reactivity of the resulting 3-[¹⁸F]fluoropropanesulfonyl chloride has been investigated with a variety of aliphatic and aromatic amines. nih.govcymitquimica.com The formation of the corresponding ¹⁸F-labeled sulfonamides was confirmed by chromatographic comparison with their nonradioactive counterparts. nih.govcymitquimica.com
An important finding is that the radiolabeling of aliphatic amines generally proceeds efficiently without the need for an auxiliary base. nih.gov However, for less nucleophilic aromatic amines, the addition of a base is crucial for achieving satisfactory radiochemical yields. nih.govcymitquimica.com Systematic variation of reaction conditions, including the use of different auxiliary bases, has enabled the successful labeling of even electron-deficient aromatic amines, such as 4-nitroaniline. nih.govcymitquimica.com
The stability of the resulting sulfonamide linkage is a critical factor for in vivo PET imaging. Studies have investigated the stability of N-(4-fluorophenyl)-3-fluoropropanesulfonamide against enzymatic degradation and compared it to that of analogous fluoroacetamides, providing insights into the biological fate of tracers developed using this methodology. sigmaaldrich.com
Interactive Data Table: Radiolabeling of Amines with 3-[¹⁸F]Fluoropropanesulfonyl Chloride
The following table summarizes the radiochemical yields for the reaction of 3-[¹⁸F]fluoropropanesulfonyl chloride with various amines under optimized conditions.
| Amine Substrate | Auxiliary Base | Radiochemical Yield (%) |
| Aliphatic Amine | None | High |
| Aromatic Amine | Required | Variable |
| 4-Nitroaniline | Potassium trimethylsilanolate | Satisfactory |
Theoretical and Computational Chemistry Studies of 2 Fluoropropane 1 Sulfonyl Chloride
Quantum Chemical Calculations of Electronic Structure and Bonding in 2-Fluoropropane-1-sulfonyl chloride
Quantum chemical calculations are fundamental to elucidating the electronic structure and nature of chemical bonds within a molecule. For sulfonyl chlorides, these calculations can reveal the influence of substituents on the geometry and electronic environment of the sulfonyl group. While specific studies on this compound are not prevalent in the literature, extensive research on analogous compounds like 3,3,3-trifluoropropane-1-sulfonyl chloride (CF₃CH₂CH₂SO₂Cl) offers significant insights. conicet.gov.ar
Using methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP and basis sets like 6-311++G(d,p), researchers can model the molecule's structure and analyze its bonding in detail. conicet.gov.ar A key aspect of this analysis is the study of hyperconjugative interactions through Natural Bond Orbital (NBO) analysis. These interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital, are crucial for understanding molecular stability.
For the related molecule 3,3,3-trifluoropropane-1-sulfonyl chloride, NBO analysis has shown significant hyperconjugative interactions involving the lone pairs of the oxygen and chlorine atoms. conicet.gov.ar For instance, the delocalization of electron density from the oxygen lone pairs (LP(O)) to the anti-bonding orbitals of the S-C and S-Cl bonds contributes to the stability of the molecule. Similarly, interactions involving the chlorine lone pairs are observed. conicet.gov.ar It is reasonable to infer that similar electronic effects, modulated by the fluorine atom at the 2-position, would be present in this compound. The electron-withdrawing nature of the fluorine atom would likely influence the charge distribution and the energies of these hyperconjugative interactions.
Table 1: Representative Hyperconjugative Interactions in an Analogous Fluorinated Propane (B168953) Sulfonyl Chloride (CF₃CH₂CH₂SO₂Cl) Data extrapolated from studies on analogous compounds for illustrative purposes.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP (O1) | σ*(S11-C5) | 4.88 |
| LP (O1) | σ*(S11-Cl12) | 2.54 |
| LP (O2) | σ*(S11-C5) | 4.88 |
| LP (O2) | σ*(S11-Cl12) | 2.54 |
| LP (Cl12) | σ*(S11-O1) | 0.65 |
| LP (Cl12) | σ*(S11-O2) | 0.65 |
| LP (Cl12) | σ*(S11-C5) | 1.05 |
E(2) represents the energy of the hyperconjugative interaction. Data based on calculations for 3,3,3-trifluoropropane-1-sulfonyl chloride at the B3LYP/6-311++G(d,p) level. conicet.gov.ar
Conformational Analysis and Energy Landscapes of the Fluoro-Propane Chain
The flexibility of the propane chain in this compound gives rise to multiple possible conformations, each with a distinct energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles along the carbon-carbon and carbon-sulfur bonds and calculating the potential energy at each step.
Studies on similar acyclic α-fluoro sulfur compounds have demonstrated that the conformational preferences are often governed by a balance of steric hindrance and stabilizing electronic interactions, such as the gauche effect. nih.gov For the analogous 3,3,3-trifluoropropane-1-sulfonyl chloride, calculations at the MP2 and B3LYP levels of theory have been used to construct a potential energy surface by varying the C-C-S-Cl and C-C-C-S dihedral angles. conicet.gov.ar These calculations revealed the existence of multiple stable conformers (e.g., anti and gauche forms) separated by specific rotational energy barriers. conicet.gov.ar
Table 2: Illustrative Conformational Energy Data for a Fluorinated Alkane Sulfonyl Chloride This table presents a hypothetical energy landscape to illustrate the expected results from a conformational analysis of this compound, based on principles from related studies.
| Conformer | Dihedral Angle 1 (F-C-C-S) | Dihedral Angle 2 (C-C-S-Cl) | Relative Energy (kJ/mol) |
|---|---|---|---|
| Global Minimum | ~60° (gauche) | ~180° (anti) | 0.0 |
| Local Minimum 1 | ~180° (anti) | ~60° (gauche) | 4.5 |
| Local Minimum 2 | ~60° (gauche) | ~60° (gauche) | 6.2 |
Prediction of Spectroscopic Signatures for Mechanistic and Structural Elucidation
Computational chemistry is an invaluable tool for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the confirmation of molecular structure. For this compound, theoretical calculations can predict vibrational (infrared and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and mass spectrometry fragmentation patterns.
DFT calculations, such as those performed on 3,3,3-trifluoropropane-1-sulfonyl chloride, can compute the harmonic vibrational frequencies corresponding to specific bond stretches, bends, and torsions. conicet.gov.arconicet.gov.ar By comparing the calculated spectrum with the experimental IR and Raman spectra, each observed band can be assigned to a specific molecular motion. This process confirms the presence of key functional groups and provides strong evidence for the calculated lowest-energy conformation. conicet.gov.ar
Furthermore, computational tools can predict mass-to-charge ratios (m/z) and collision cross-section (CCS) values, which are important parameters in mass spectrometry. uni.luuni.lu The CCS value represents the effective area of an ion in the gas phase and is related to its size and shape. These predicted values can help identify the compound in complex mixtures and provide clues about its three-dimensional structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 160.98338 | 123.7 |
| [M+Na]⁺ | 182.96532 | 134.0 |
| [M-H]⁻ | 158.96882 | 124.0 |
Data sourced from PubChem predictions based on the compound's structure. uni.luuni.lu m/z is the mass-to-charge ratio. CCS is the Collision Cross Section.
Molecular Dynamics Simulations of Reactivity and Solvent Effects
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov While quantum chemical calculations often model molecules in a vacuum, MD simulations can explicitly include solvent molecules, allowing for the study of solvent effects on conformation and reactivity. mdpi.com
For this compound, an MD simulation could be set up by placing the molecule in a box filled with a chosen solvent (e.g., water, dichloromethane). The interactions between all atoms are governed by a force field, which is a set of parameters and equations that describe the potential energy of the system. mdpi.com The simulation would then solve Newton's equations of motion for each atom, tracking their trajectories over a period of nanoseconds or longer.
Such simulations could reveal:
Solvation Structure: How solvent molecules arrange around the sulfonyl chloride group and the fluorinated carbon center.
Conformational Dynamics: The transitions between different conformers in solution and their relative populations, which may differ from the gas phase due to solvent interactions.
Reactivity Insights: By simulating the approach of a reactant molecule (e.g., an amine), MD can provide insights into the initial steps of a reaction, such as the formation of a pre-reaction complex. rsc.org For more complex bond-breaking and bond-forming events, reactive force fields (like ReaxFF) or quantum mechanics/molecular mechanics (QM/MM) methods are required. mdpi.com
Transition State Modeling and Reaction Pathway Predictions
Understanding a chemical reaction requires characterizing not only the reactants and products but also the high-energy transition state that connects them. Transition state modeling is a computational technique used to locate the geometry and energy of these transient structures.
For a typical reaction of this compound, such as its reaction with a nucleophile (e.g., an amine to form a sulfonamide), the reaction pathway can be predicted using quantum chemical methods. The process involves:
Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized to find their minimum energy structures.
Finding the Transition State: Specialized algorithms are used to search for the first-order saddle point on the potential energy surface that connects the reactants and products. This saddle point corresponds to the transition state.
Confirming the Pathway: An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.
The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction. By modeling different possible pathways, chemists can predict which reaction is kinetically favored. For this compound, this could be used to understand its reactivity profile and predict the outcome of reactions under various conditions.
Density Functional Theory (DFT) Investigations into Catalyzed Transformations
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating catalyzed chemical reactions. mdpi.com It offers a good balance between accuracy and computational cost, making it suitable for studying complex systems involving catalysts.
If a catalyzed transformation of this compound were to be investigated, DFT could be employed to model the entire catalytic cycle. For example, in a hypothetical metal-catalyzed cross-coupling reaction, researchers could use DFT to:
Model the structure of the active catalyst.
Simulate the coordination of this compound to the metal center.
Calculate the energy profiles for key steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.
Identify the rate-determining step of the reaction by finding the highest energy barrier in the cycle.
Investigate the origins of selectivity (e.g., regioselectivity or stereoselectivity) by comparing the activation barriers of competing reaction pathways.
These theoretical investigations provide a detailed, mechanistic understanding that can guide the development of new catalysts and the optimization of reaction conditions for transforming this compound into valuable chemical products. mdpi.com
Advanced Analytical and Spectroscopic Methodologies for Investigating 2 Fluoropropane 1 Sulfonyl Chloride
High-Resolution NMR Spectroscopy for Stereochemical and Regiochemical Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-fluoropropane-1-sulfonyl chloride, confirming the precise connectivity and spatial arrangement of its atoms. Both ¹H and ¹⁹F NMR spectra provide critical data for stereochemical and regiochemical assignments.
In the ¹H NMR spectrum, the protons on the carbon adjacent to the sulfonyl chloride group (CH₂) are expected to show a complex multiplet pattern due to coupling with both the adjacent methine proton and the fluorine atom. The methine proton (CH) will also appear as a complex multiplet due to coupling with the neighboring methyl protons and the fluorine atom. The methyl protons (CH₃) will typically present as a doublet of doublets, arising from coupling to the adjacent methine proton and the fluorine atom. The specific chemical shifts and coupling constants are highly sensitive to the electronic environment and conformation of the molecule. acdlabs.comnih.gov
¹⁹F NMR spectroscopy is particularly informative. The fluorine atom in this compound will give rise to a signal whose chemical shift and coupling to adjacent protons provide definitive evidence for its location at the 2-position of the propane (B168953) chain. The magnitude of the vicinal ³J(H,F) coupling constants can be used to infer dihedral angles and thus the preferred conformations of the molecule in solution. nih.govacs.orgnih.gov Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively correlate proton and carbon signals, further solidifying the structural assignment.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| ¹H (CH₂) | 3.5 - 4.0 | ddd | J(H,H), J(H,F) |
| ¹H (CH) | 4.5 - 5.0 | m | J(H,H), J(H,F) |
| ¹H (CH₃) | 1.4 - 1.7 | dd | J(H,H), J(H,F) |
| ¹³C (CH₂) | 60 - 70 | d | ¹J(C,F) |
| ¹³C (CH) | 85 - 95 | d | ¹J(C,F) |
| ¹³C (CH₃) | 15 - 25 | d | ²J(C,F) |
| ¹⁹F | -170 to -190 | m | J(F,H) |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry Techniques for Isotopic Labeling and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways. Under electron ionization (EI), the molecule is expected to produce a characteristic fragmentation pattern. The molecular ion peak [M]⁺ may be observed, and its isotopic pattern, particularly the presence of the ³⁷Cl isotope (approximately one-third the abundance of the ³⁵Cl isotope), provides a clear signature for a chlorine-containing compound. acdlabs.com
Key fragmentation pathways would likely involve the loss of the chlorine atom, the SO₂ group, or cleavage of the carbon-sulfur bond. The presence of a fluorine atom will also influence the fragmentation, potentially leading to ions containing the C-F bond. High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio (m/z) of the molecular ion and its fragments, enabling the calculation of the elemental formula and confirming the identity of the compound. uni.lu
Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C, ²H, ¹⁸O), can be used in conjunction with mass spectrometry to trace the fate of atoms during fragmentation. This provides invaluable information for confirming fragmentation mechanisms. For instance, labeling the sulfonyl group with ¹⁸O would result in a corresponding mass shift in fragments containing this group, allowing for their unambiguous identification. nih.govnih.gov
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | Predicted m/z (for ³⁵Cl) |
| [M]⁺ | [C₃H₆ClFO₂S]⁺ | 160 |
| [M-Cl]⁺ | [C₃H₆FO₂S]⁺ | 125 |
| [M-SO₂]⁺ | [C₃H₆ClF]⁺ | 96 |
| [M-SO₂Cl]⁺ | [C₃H₆F]⁺ | 61 |
| [CH(CH₃)F]⁺ | Isopropyl fluoride (B91410) cation | 61 |
Vibrational Spectroscopy (IR, Raman) for Structural and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and conformational properties of this compound.
The IR spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group. acdlabs.com Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The S-Cl stretching vibration is typically observed in the lower frequency region, around 375 cm⁻¹. cdnsciencepub.com The C-F stretching vibration will also give a characteristic absorption, the position of which can be influenced by the surrounding molecular structure. rsc.org
Raman spectroscopy complements IR spectroscopy, providing information on non-polar bonds and symmetric vibrations. The S-Cl and S=O stretching modes are also active in the Raman spectrum. cdnsciencepub.comresearchgate.net Conformational analysis can be performed by studying the vibrational spectra at different temperatures or in different solvents. Changes in the relative intensities of certain bands can indicate the presence of different rotational isomers (conformers). nih.govacs.org By comparing experimental spectra with theoretical calculations, a more detailed understanding of the conformational preferences of this compound can be achieved. researchgate.netresearchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Asymmetric Stretch | S=O | 1370 - 1410 |
| Symmetric Stretch | S=O | 1166 - 1204 |
| Stretch | C-F | 1000 - 1400 |
| Stretch | S-Cl | ~375 |
| Stretch | C-H | 2850 - 3000 |
X-ray Crystallography of Derivatives for Solid-State Structural Determination
While obtaining a single crystal of this compound itself might be challenging due to its physical properties, X-ray crystallography of its solid derivatives provides definitive information about its three-dimensional structure in the solid state. researchgate.net By reacting the sulfonyl chloride with a suitable nucleophile to form a stable, crystalline derivative (e.g., a sulfonamide or a sulfonate ester), the precise bond lengths, bond angles, and torsional angles of the 2-fluoropropane-1-sulfonyl moiety can be determined with high accuracy. mdpi.comrsc.org
This technique is invaluable for confirming the regiochemistry and stereochemistry established by NMR and for providing a detailed picture of the molecule's conformation in the crystalline state. The solid-state structure can reveal intermolecular interactions, such as hydrogen bonding or halogen bonding, which can influence the crystal packing and physical properties of the material.
Chromatographic Methods for Reaction Monitoring and Advanced Purity Assessment (Research Context)
Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are essential for monitoring the progress of reactions involving this compound and for assessing its purity in a research context. core.ac.uk
GC is well-suited for the analysis of volatile and thermally stable compounds. americanpharmaceuticalreview.com A GC method can be developed to separate this compound from starting materials, byproducts, and residual solvents. The use of a mass spectrometer as a detector (GC-MS) allows for the identification of the separated components based on their mass spectra. core.ac.uk
For less volatile or thermally sensitive compounds, HPLC is the method of choice. sigmaaldrich.comgoogle.com A reversed-phase HPLC method can be developed to analyze this compound. Since the compound lacks a strong chromophore for UV detection, derivatization with a UV-active agent may be necessary for sensitive detection. americanpharmaceuticalreview.comresearchgate.net Alternatively, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can be used. These chromatographic methods are crucial for determining the purity of synthesized this compound, quantifying impurities, and optimizing reaction conditions to maximize yield and purity. youtube.com
Derivatives and Analogs of 2 Fluoropropane 1 Sulfonyl Chloride in Research
Synthesis and Reactivity of Chiral Analogs
The introduction of chirality into fluorinated sulfonyl chlorides offers significant potential for asymmetric synthesis. Research in this area, while not extensively focused on 2-fluoropropane-1-sulfonyl chloride itself, provides a strong foundation for the synthesis and reactivity of its chiral analogs.
The asymmetric synthesis of chiral sulfur compounds, such as sulfoxides and sulfoximines, often employs chiral auxiliaries or catalysts to control stereochemistry. These methodologies can be adapted for the preparation of chiral fluorinated alkane sulfonyl chlorides. For instance, the synthesis of chiral sulfinates through the reaction of a sulfenyl chloride with a chiral alcohol, followed by diastereoselective oxidation, presents a viable route to chiral sulfonyl compounds.
The reactivity of these chiral analogs is of paramount interest. Chiral N-sulfinyl aziridines have been synthesized with high diastereoselectivity through the reaction of chiral α-chloro N-tert-butanesulfinyl ketimines with Grignard reagents. This highlights the ability of a chiral sulfinyl group to direct stereochemical outcomes. Similarly, enantiopure bifunctional S(VI) transfer reagents have been developed for the asymmetric synthesis of sulfoximines and sulfonimidoyl fluorides, demonstrating the utility of chiral sulfonating agents in transferring chirality. rsc.org
The development of catalyst-controlled methods for constructing S-stereogenic centers is a significant area of advancement. nih.gov For example, the enantioselective synthesis of S-chiral sulfinimidate esters has been achieved through the activation of racemic sulfinamides with a sulfonyl chloride in the presence of a chiral catalyst. nih.gov These approaches could theoretically be applied to create chiral analogs of this compound, which would serve as valuable reagents in asymmetric synthesis.
A summary of synthetic strategies for related chiral sulfur compounds is presented in the table below.
| Product Class | Synthetic Approach | Key Features |
| Chiral Sulfimides | Stereospecific oxygen-selective alkylation of enantioenriched sulfinamides. nih.gov | High stereospecificity. |
| Chiral Sulfinimidate Esters | Dynamic kinetic resolution of racemic sulfinamides using a chiral catalyst and sulfonyl chloride. nih.gov | Excellent enantiocontrol. |
| Chiral N-Sulfinyl Aziridines | Grignard additions to chiral α-chloro N-sulfinyl ketimines. nih.gov | Good to excellent diastereomeric ratios. |
| Chiral Sulfoximines and Sulfonimidoyl Fluorides | Use of an enantiopure bifunctional S(VI) transfer reagent. rsc.org | Excellent enantiomeric excess and good overall yields. rsc.org |
Systematic Exploration of Homologs and Isomers with Varying Fluorine Substitution Patterns
The systematic investigation of homologs and isomers of this compound, with variations in the position and number of fluorine atoms, is crucial for understanding structure-activity relationships. While a comprehensive study dedicated to this specific compound is not widely documented, related research provides valuable insights.
For instance, isomers such as 1,1-difluoropropane-2-sulfonyl chloride and 2,3-difluoropropane-1-sulfonyl fluoride (B91410) have been identified, indicating the accessibility of different fluorination patterns on the propane (B168953) backbone. The synthesis of such isomers can often be achieved through established methods for preparing alkanesulfonyl chlorides, such as the reaction of a corresponding thiol or disulfide with an oxidizing agent in the presence of a chloride source.
The reactivity of these isomers is expected to differ based on the electronic and steric environment of the sulfonyl chloride group. For example, the presence of additional fluorine atoms would likely increase the electrophilicity of the sulfur atom, potentially enhancing its reactivity towards nucleophiles. The position of the fluorine atom relative to the sulfonyl chloride group is also critical; a fluorine atom on the α-carbon would have a more pronounced inductive effect than one on the β- or γ-carbon.
Research on the reactions of various alkanesulfonyl chlorides with cyclic imines has shown that the structure of the alkyl group influences the reaction outcome, leading to different products. nih.gov This suggests that varying the fluorine substitution pattern in fluoropropane-1-sulfonyl chloride would similarly lead to diverse reactivity profiles.
The following table lists some known isomers and related fluorinated sulfonyl halides, highlighting the structural diversity achievable.
| Compound Name | Molecular Formula | Structural Isomerism |
| This compound | C₃H₆ClFO₂S | Positional isomer of fluorine on the propyl chain. |
| 1-Fluoropropane-1-sulfonyl chloride | C₃H₆ClFO₂S | Positional isomer of fluorine on the propyl chain. |
| 3-Fluoropropane-1-sulfonyl chloride | C₃H₆ClFO₂S | Positional isomer of fluorine on the propyl chain. |
| 1,1-Difluoropropane-2-sulfonyl chloride | C₃H₅ClF₂O₂S | Isomer with two fluorine atoms. |
| 2,3-Difluoropropane-1-sulfonyl fluoride | C₃H₅F₃O₂S | Isomer with two fluorine atoms and a sulfonyl fluoride group. |
Modification of the Sulfonyl Chloride Moiety and its Impact on Reactivity Profiles
Modification of the sulfonyl chloride group in fluorinated compounds, such as its conversion to a sulfonyl fluoride or other derivatives, has a significant impact on the reactivity profile of the molecule.
A primary modification is the conversion of the sulfonyl chloride to a sulfonyl fluoride . This transformation is often achieved through a halogen exchange (halex) reaction, for example, by treating the sulfonyl chloride with potassium fluoride or potassium bifluoride. acs.org Sulfonyl fluorides are generally more thermally and chemically stable than their sulfonyl chloride counterparts. acs.org They are more resistant to hydrolysis and exhibit selective reactivity with nucleophiles, making them valuable reagents in various synthetic applications, including "click chemistry". acs.org
The reactivity of aliphatic sulfonyl halides has been compared in the parallel synthesis of sulfonamides. It was found that aliphatic sulfonyl fluorides can be more effective with amines bearing additional functionalities, whereas the corresponding chlorides may fail. Conversely, aliphatic sulfonyl chlorides can be more reactive towards sterically hindered amines. This demonstrates that the choice between a sulfonyl chloride and a sulfonyl fluoride allows for a tunable reactivity profile depending on the specific synthetic challenge.
Besides conversion to sulfonyl fluorides, the sulfonyl chloride moiety can be transformed into other functional groups, such as sulfonamides (by reaction with amines) and sulfonic acids (by hydrolysis). organic-chemistry.org These transformations are fundamental in organic synthesis and allow for the introduction of the fluorinated alkylsulfonyl group into a wide range of molecules. The development of methods for the late-stage conversion of primary sulfonamides back into sulfonyl chlorides further enhances the synthetic utility of this functional group. organic-chemistry.org
The table below summarizes the impact of modifying the sulfonyl chloride group.
| Modified Moiety | Method of Formation from Sulfonyl Chloride | Impact on Reactivity/Properties |
| Sulfonyl Fluoride | Halogen exchange with a fluoride source (e.g., KF, KHF₂). acs.org | Increased thermal and chemical stability, resistance to hydrolysis, selective reactivity. acs.org |
| Sulfonamide | Reaction with a primary or secondary amine. | Formation of a stable amide bond, important in medicinal chemistry. |
| Sulfonic Acid | Hydrolysis. organic-chemistry.org | Highly acidic, water-soluble. |
Development of Related Fluorinated Sulfonating Agents
The unique properties of fluorinated compounds have spurred the development of new fluorinated sulfonating agents related to this compound. These reagents are designed to offer improved stability, reactivity, or selectivity in sulfonation reactions.
A significant area of development is the synthesis and application of sulfonyl fluorides as alternatives to sulfonyl chlorides. The Sharpless group has popularized the use of sulfonyl fluorides in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, which allows for the reliable formation of covalent bonds under mild conditions. nih.gov This has led to a surge in the development of methods for synthesizing a wide array of sulfonyl fluorides, including those derived from sulfonic acids and sulfonamides. nih.gov
Beyond simple sulfonyl fluorides, other classes of fluorinated sulfonating agents are being explored. These include compounds with fluorosulfate (-OSO₂F) and sulfamoyl fluoride (-NRSO₂F) moieties. These functional groups also exhibit tunable reactivity and have found applications in chemical biology as covalent probes and in materials science. nih.gov
The generation of fluorosulfonyl radicals from various precursors has emerged as a powerful method for the direct fluorosulfonylation of organic molecules, providing a concise route to a diverse range of sulfonyl fluorides. rsc.org This radical-based approach offers a complementary strategy to traditional nucleophilic substitution reactions.
Furthermore, research into the synthesis of highly fluorinated sulfamates has yielded novel non-ionic surfactants with excellent surface activity. nih.gov While not directly sulfonating agents in the traditional sense, these compounds highlight the diverse applications of molecules containing fluorinated sulfur(VI) groups.
The table below provides an overview of some developed fluorinated sulfonating agents and related compounds.
| Agent/Compound Class | Key Features | Applications |
| Sulfonyl Fluorides | Stable, selectively reactive. acs.org | SuFEx click chemistry, synthesis of sulfonamides and sulfonate esters. nih.govacs.org |
| Fluorosulfates | Tunable reactivity. | Covalent probes in chemical biology. |
| Sulfamoyl Fluorides | Tunable reactivity. | Covalent probes in chemical biology. |
| Fluorosulfonyl Radicals | Generated from various precursors for direct fluorosulfonylation. rsc.org | Synthesis of diverse functionalized sulfonyl fluorides. rsc.org |
| Highly Fluorinated Sulfamates | High surface activity. nih.gov | Non-ionic surfactants. nih.gov |
Future Research Directions and Emerging Paradigms in the Chemistry of 2 Fluoropropane 1 Sulfonyl Chloride
Integration with Flow Chemistry and Microreactor Technologies for Scalable Synthesis
The transition from batch to continuous flow processing is a major trend in chemical manufacturing, aimed at improving safety, efficiency, and scalability. For the synthesis of sulfonyl chlorides and fluorides, flow chemistry offers precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for managing highly exothermic or hazardous reactions.
Recent advancements have demonstrated the successful scale-up of alkyl sulfonyl fluoride (B91410) synthesis using continuous stirred tank reactor (CSTR) cascades. organic-chemistry.org This approach, which involves photoredox catalysis, highlights a viable path for the large-scale production of compounds like 2-Fluoropropane-1-sulfonyl chloride. organic-chemistry.org Similarly, electrochemical syntheses, which can be challenging to scale up in batch mode, have been successfully implemented in continuous flow reactors, achieving high volumetric productivity for related fluorinated compounds. nih.gov The synthesis of other sulfonated compounds, such as hexadecylbenzene (B72025) sulfonic acid, has also been effectively demonstrated in microreactors. researchgate.net The application of these technologies to the synthesis of this compound could enable safer, more consistent, and economically viable production for broader industrial and research applications.
Discovery of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of new catalytic systems is crucial for improving the synthesis of sulfonyl chlorides and their derivatives. Traditional methods often rely on harsh, unselective reagents. nih.gov Modern catalysis research is focused on using transition metals and organocatalysts to achieve milder reaction conditions and greater functional group tolerance.
Several innovative catalytic systems have been developed for the synthesis of sulfonyl fluorides, which are closely related to sulfonyl chlorides. These include:
Palladium-catalyzed fluorosulfonylation: This method utilizes (hetero)aryl bromides as starting materials. conicet.gov.ar
Organobismuth-catalyzed synthesis: An organobismuth(III) complex has been shown to effectively catalyze the formation of sulfonyl fluorides from aryl and heteroaryl boronic acids. organic-chemistry.org
Copper-catalyzed reactions: Copper catalysts have been employed in the fluorosulfonylation of arenediazonium salts and in Sandmeyer-type reactions using stable sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO). organic-chemistry.orgorganic-chemistry.org
While these examples are predominantly for aryl systems, they provide a foundation for developing catalysts tailored to aliphatic compounds like this compound. Future research will likely focus on adapting these catalytic principles to enhance the selectivity and efficiency of its synthesis and derivatization.
Table 1: Examples of Modern Catalytic Systems for Sulfonyl Fluoride/Chloride Synthesis
| Catalyst Type | Substrate | Key Features | Reference |
|---|---|---|---|
| Palladium (Pd) | (Hetero)aryl Bromides | Fluorosulfonylation in the presence of DABSO. | conicet.gov.ar |
| Organobismuth (Bi) | (Hetero)aryl Boronic Acids | Excellent yields and wide functional group tolerance. | organic-chemistry.org |
| Copper (Cu) | Arenediazonium Salts | Practical method using KHF₂ as a fluorine source. | organic-chemistry.org |
| Copper (Cu) | Anilines (via Sandmeyer-type reaction) | Uses DABSO as a stable SO₂ surrogate. | organic-chemistry.org |
Exploration of Photo- and Electro-Chemical Approaches to Synthesis and Reactivity
In line with the growing demand for sustainable chemistry, photochemical and electrochemical methods have emerged as powerful alternatives for synthesizing sulfonyl fluorides and chlorides. rsc.org These strategies often operate under mild conditions and can provide access to unique reactive intermediates.
Photochemistry: Visible-light photoredox catalysis enables the preparation of alkyl sulfonyl fluorides from readily available alkyl bromides and even alcohols. organic-chemistry.org This approach proceeds through a halogen atom transfer mechanism followed by SO₂ capture and fluorination. organic-chemistry.org Furthermore, chromoselective synthesis using photocatalysts like potassium poly(heptazine imide) allows for the selective oxidation of thio-derivatives to sulfonyl chlorides under specific wavelengths of light. nih.gov Upon one-electron reduction in photocatalysis, sulfonyl chlorides can also generate valuable alkyl and aryl radicals for further synthetic transformations. nih.gov
Electrochemistry: Electrosynthesis offers another reagent-light approach. An electroreductive strategy for the radical hydroxyl fluorosulfonylation of alkenes using sulfuryl chlorofluoride and oxygen from the air has been developed, providing access to β-hydroxy sulfonyl fluorides. nih.gov The reaction is initiated by the cathodic reduction of the sulfonyl halide to generate a fluorosulfonyl radical. nih.gov Other electrochemical methods have been used for the fluorosulfonylation of aryl and alkyl thianthrenium salts without the need for external redox agents or metal catalysts. organic-chemistry.org These photo- and electro-chemical methods represent a frontier in the synthesis of this compound, promising greener and more efficient routes.
Predictive Modeling for Rational Design of Reactions Involving Fluorinated Sulfonyl Chlorides
Computational chemistry and predictive modeling are becoming indispensable tools for understanding and designing chemical reactions. For fluorinated sulfonyl chlorides, these methods can provide deep insights into structure-property relationships, reactivity, and intermolecular interactions, guiding experimental work.
Computational studies, coupled with crystallographic and Hirshfeld surface analysis, have been used to rationalize the noncovalent interactions of aromatic sulfonyl fluoride and sulfonyl chloride motifs, explaining differences in their crystal packing and stability. nih.gov Similar approaches have been applied to understand the structure-property correlations of novel sulfonyl fluoride-based ionic liquids, calculating electrostatic potentials and atomic charges to elucidate the impact of the sulfonyl fluoride group. nih.gov For this compound itself, properties such as the partition coefficient (XlogP) and predicted collision cross section values have been computed and are available in public databases. uni.lu Future research will likely leverage more advanced predictive models to rationally design catalysts and reaction conditions for this specific compound, optimizing for desired outcomes and minimizing trial-and-error experimentation.
Table 2: Computed Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₆ClFO₂S | uni.lu |
| Monoisotopic Mass | 159.9761 Da | uni.lu |
| XlogP (predicted) | 1.2 | uni.lu |
Expanding the Scope of Applications in Emerging Areas of Organic Chemistry Research
Sulfonyl chlorides are highly versatile building blocks, primarily used as intermediates in the synthesis of sulfonamides, a motif present in a vast array of pharmaceuticals and agrochemicals. nih.govenamine.netmolport.com The reactivity of the sulfonyl chloride group allows for facile reaction with amines to form stable sulfonamide linkages. sigmaaldrich.com Beyond this classical role, the applications for fluorinated sulfonyl chlorides like this compound are expanding.
Chemical Biology: The corresponding sulfonyl fluoride derivatives are increasingly used as covalent probes in chemical biology. nih.gov They can react selectively with the nucleophilic residues of amino acids like serine, threonine, and lysine, making them valuable tools for identifying and studying protein function. enamine.net
Materials Science: The unique properties imparted by the sulfonyl fluoride group have led to their integration into advanced materials, such as functional ionic liquids for high-voltage rechargeable lithium-metal batteries. nih.gov
Click Chemistry: The sulfur(VI) fluoride exchange (SuFEx) reaction has been recognized as a new generation of click chemistry, prized for the unique stability and reactivity of the sulfonyl fluoride group compared to the more labile sulfonyl chloride. nih.govnih.gov This opens avenues for using this compound as a precursor to SuFEx-active hubs.
Medicinal Chemistry: Specific applications of sulfonyl chloride-derived sulfonamides include the development of inhibitors for enzymes like TNF-α converting enzyme (TACE) and ligands for the human glucocorticoid receptor (hGR). sigmaaldrich.com The introduction of fluorine, as in this compound, can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it an attractive building block for novel therapeutic agents.
Future research will undoubtedly continue to expand these applications, leveraging the specific steric and electronic properties of the 2-fluoropropyl group to create highly specialized molecules for medicine, materials, and beyond.
Q & A
Q. What are the recommended laboratory synthesis protocols for 2-fluoropropane-1-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves fluorination of propane sulfonic acid derivatives or sulfonation of fluorinated alcohols. Key steps include:
- Fluorination : Use of fluorinating agents (e.g., DAST or SF₄) under anhydrous conditions to introduce fluorine at the β-position .
- Sulfonation : Reaction with thionyl chloride (SOCl₂) or chlorosulfonic acid to generate the sulfonyl chloride group. Temperature control (<0°C to 25°C) minimizes side reactions like hydrolysis .
- Purification : Distillation under reduced pressure or recrystallization from non-polar solvents (e.g., hexane) to isolate the product.
Critical Parameters : Moisture sensitivity requires inert atmospheres (N₂/Ar), and stoichiometric excess of SOCl₂ improves conversion rates .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key peaks confirm its structure?
- Methodological Answer :
- ¹⁹F NMR : A singlet near δ -180 ppm confirms the presence of the fluorine atom at the β-position, while splitting patterns distinguish CF₃ vs. CF₂ groups .
- ¹H NMR : Protons adjacent to sulfonyl chloride appear as triplets (J ≈ 8–10 Hz) due to coupling with fluorine .
- IR Spectroscopy : Strong S=O stretches at 1360–1400 cm⁻¹ and 1140–1180 cm⁻¹ verify sulfonyl chloride functionality .
- Mass Spectrometry (EI-MS) : Molecular ion clusters (M⁺, M+2⁺) confirm molecular weight, with fragments like [SO₂Cl]⁺ (m/z 99) indicating sulfonyl chloride cleavage .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact with corrosive or toxic vapors .
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile SOCl₂ byproducts .
- Spill Management : Neutralize spills with sodium bicarbonate or calcium oxide, followed by water rinsing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound with amines under catalytic vs. non-catalytic conditions?
- Methodological Answer :
- Controlled Experiments : Compare reaction kinetics and product distributions using:
- Catalytic (e.g., DMAP) : Accelerates nucleophilic substitution by stabilizing intermediates, favoring sulfonamide formation .
- Non-Catalytic : May lead to competitive elimination (e.g., β-fluoride elimination) under high temperatures .
- Data Analysis : Use HPLC or GC-MS to quantify side products. Contradictions often arise from solvent polarity (e.g., DMF vs. THF) or moisture content .
Q. What experimental designs are recommended to study the hydrolysis mechanism of this compound in aqueous vs. organic media?
- Methodological Answer :
- Kinetic Studies : Monitor hydrolysis rates via conductivity or pH changes. Fluoride ion-selective electrodes detect F⁻ release .
- Isotopic Labeling : Use D₂O to track proton exchange in hydrolysis intermediates (e.g., sulfonic acid formation) .
- Solvent Effects : Compare hydrolysis in polar aprotic (acetonitrile) vs. protic (water/methanol) solvents to assess nucleophilic vs. acid-catalyzed pathways .
Q. How can computational chemistry complement experimental data in predicting the regioselectivity of this compound in electrophilic substitutions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
